Dodecyltris(3-fluorophenyl)silane
CAS No.:
Cat. No.: VC16039503
Molecular Formula: C30H37F3Si
Molecular Weight: 482.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H37F3Si |
|---|---|
| Molecular Weight | 482.7 g/mol |
| IUPAC Name | dodecyl-tris(3-fluorophenyl)silane |
| Standard InChI | InChI=1S/C30H37F3Si/c1-2-3-4-5-6-7-8-9-10-11-21-34(28-18-12-15-25(31)22-28,29-19-13-16-26(32)23-29)30-20-14-17-27(33)24-30/h12-20,22-24H,2-11,21H2,1H3 |
| Standard InChI Key | FBDZOXSEVBTAIT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCC[Si](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F |
Introduction
Chemical Identity and Structural Features
Dodecyltris(3-fluorophenyl)silane belongs to the class of triarylsilanes, where the silicon center is substituted with three aryl rings and one alkyl chain. The compound’s molecular formula, C<sub>30</sub>H<sub>37</sub>F<sub>3</sub>Si, corresponds to an average molecular mass of 482.706 g/mol and a monoisotopic mass of 482.261662 g/mol . The IUPAC name, dodecyl[tris(3-fluorophenyl)]silane, reflects its structure: a dodecyl group (C<sub>12</sub>H<sub>25</sub>) attached to silicon alongside three 3-fluorophenyl moieties.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into its structure. The <sup>1</sup>H NMR spectrum typically exhibits a singlet for the silicon-bound proton (δ ~5.4 ppm, <sup>1</sup>J<sub>Si–H</sub> ≈ 196–215 Hz) , while the <sup>19</sup>F NMR spectrum shows a resonance near δ −63 ppm for the meta-fluorine atoms . The <sup>29</sup>Si NMR chemical shift ranges between δ −16.9 and −19.3 ppm, consistent with tetracoordinate silicon environments . Infrared spectroscopy reveals a Si–H stretching vibration at 2114–2162 cm<sup>−1</sup>, depending on the electronic effects of the substituents .
Synthesis and Purification
Grignard-Based Approaches
The synthesis of dodecyltris(3-fluorophenyl)silane follows methodologies analogous to those reported for related triarylsilanes . A representative procedure involves:
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Grignard Formation: Reaction of 3-fluorobromobenzene with magnesium in tetrahydrofuran (THF) generates the corresponding aryl Grignard reagent.
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Silane Assembly: Addition of trichlorosilane (HSiCl<sub>3</sub>) to the Grignard reagent yields the intermediate chlorosilane, which subsequently reacts with dodecylmagnesium bromide to introduce the alkyl chain.
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Hydrolysis: Controlled hydrolysis of the chlorosilane precursor produces the final silane, though this step is often omitted unless silanol derivatives are targeted .
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Reagents: 3-Fluorobromobenzene (3.0 mmol), Mg turnings (3.3 mmol), HSiCl<sub>3</sub> (1.0 mmol), dodecylmagnesium bromide (1.1 mmol).
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Conditions: THF solvent, reflux for 4–16 h under inert atmosphere.
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Purification: Column chromatography (hexane/Et<sub>2</sub>O) or recrystallization from hexane yields the pure silane as a colorless solid .
Challenges in Synthesis
Key challenges include minimizing disiloxane byproducts (R<sub>3</sub>SiOSiR<sub>3</sub>) and avoiding aryl–silicon bond cleavage. Electron-withdrawing groups like fluorine stabilize the Si–C bond against hydrolysis but increase susceptibility to base-induced decomposition . For instance, tris(3,4,5-trifluorophenyl)silane derivatives decompose completely under strongly basic conditions, limiting their utility in certain reactions .
Physicochemical Properties
Thermal and Solubility Characteristics
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Solubility: High in nonpolar solvents (e.g., hexane, toluene) due to the dodecyl chain; moderate in dichloromethane and THF .
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Stability: Stable under anhydrous conditions but prone to hydrolysis in the presence of moisture, yielding tris(3-fluorophenyl)silanol and dodecanol .
Electronic Effects
The 3-fluorophenyl groups impart moderate electron-withdrawing character (Hammett σ<sub>p</sub> ≈ 0.34) , which polarizes the Si–H bond and enhances its reactivity toward nucleophiles. This electronic tuning is critical in catalytic applications, where silanol derivatives generated in situ act as Brønsted acids .
Applications in Catalysis
Precursor to Silanol Catalysts
Dodecyltris(3-fluorophenyl)silane serves as a precursor to tris(3-fluorophenyl)silanol (C<sub>18</sub>H<sub>12</sub>F<sub>3</sub>SiOH), a catalyst for direct amidation reactions . Hydrolysis of the silane under controlled conditions (e.g., H<sub>2</sub>O/THF) produces the silanol, which facilitates coupling between carboxylic acids and amines via a silyl ester intermediate .
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Silyl Ester Formation: The silanol reacts with carboxylic acids to form a silyl ester (RCO<sub>2</sub>SiR<sub>3</sub>), activating the carbonyl group for nucleophilic attack.
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Amide Bond Formation: Attack by the amine generates a tetrahedral intermediate, which collapses to release the amide and regenerate the silanol catalyst.
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Byproduct Management: Competitive condensation to disiloxanes (R<sub>3</sub>SiOSiR<sub>3</sub>) remains a key challenge, particularly under high-temperature or prolonged reaction conditions .
Performance in Amidation Reactions
Studies comparing substituted triarylsilanols reveal that electron-deficient aryl groups (e.g., 3-fluorophenyl) improve catalytic activity but accelerate decomposition . For example, tris(3-fluorophenyl)silanol achieves 80–90% conversion in model amidation reactions within 6 h, whereas more electron-deficient analogs (e.g., tris(trifluoromethylphenyl)silanol) decompose completely under identical conditions .
Stability and Decomposition Pathways
Acid/Base Sensitivity
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Acidic Conditions: Electron-rich silanes undergo aryl–silicon bond cleavage, releasing arenes and silicon byproducts .
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Basic Conditions: Electron-deficient silanes (e.g., fluorinated derivatives) decompose via hydroxide attack at silicon, forming siloxanes and fluoride ions .
Thermal Degradation
Thermogravimetric analysis (TGA) of analogous triarylsilanes indicates onset decomposition temperatures near 200°C, primarily yielding disiloxanes and aromatic hydrocarbons . The dodecyl chain may enhance thermal stability by sterically shielding the silicon center.
Future Directions
Further research should explore:
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Functionalized Derivatives: Introducing chiral or photoactive groups to enable asymmetric catalysis or light-driven reactions.
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Materials Science Applications: Investigating self-assembled monolayers (SAMs) or silicone hybrids for hydrophobic coatings.
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Computational Modeling: Elucidating the relationship between aryl substituents and catalytic efficiency via density functional theory (DFT).
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